PIM Kinase Selectivity Fingerprint: Target Compound vs. In-Patent Azole-Piperazine Benchmark Compounds (US9321756)
A comparative analysis of kinase inhibition data extracted from US9321756 reveals that structurally related thiazole-piperazine-benzamide exemplars within the same patent family exhibit a >800-fold dynamic range in PIM kinase inhibitory potency, underscoring that CAS 941929-15-3 occupies a specific potency-selectivity niche within this chemical series. The top-performing patent exemplars achieve PIM-3 IC₅₀ values of 1.20–1.40 nM, while lower-tier exemplars in the same series show IC₅₀ values exceeding 1 µM, a difference of approximately 800-fold [1]. Although direct IC₅₀ data for CAS 941929-15-3 itself is not publicly available in curated databases, its structural annotation as a protein kinase inhibitor in the MeSH database (linked to the Blood 2010 study) places it within this functional chemotype space [2]. Procurement decisions must therefore verify that the specific batch of CAS 941929-15-3 has been authenticated against PIM or related kinase biochemical assays, rather than relying on general class-level assumptions.
| Evidence Dimension | PIM kinase inhibitory potency (IC₅₀, biochemical assay) |
|---|---|
| Target Compound Data | Not publicly available for CAS 941929-15-3 in curated databases; annotated as protein kinase inhibitor chemotype (MeSH C552521) |
| Comparator Or Baseline | US9321756 top exemplars: BDBM225033 (IC₅₀ = 1.20 nM, PIM-3); BDBM224998 (IC₅₀ = 1.40 nM, PIM-3); lower-tier exemplars: IC₅₀ >1 µM |
| Quantified Difference | ~800-fold IC₅₀ range across patent exemplars |
| Conditions | Biochemical kinase assay: phosphorylated biotinylated-BAD peptide at Ser112 residue (PIM activity assay per BindingDB assay ID 7931) |
Why This Matters
Without batch-specific PIM IC₅₀ certification, a buyer cannot distinguish between a high-potency (≤10 nM) and a low-potency (>1 µM) exemplar within this patent chemotype, directly impacting the compound's fitness for kinase-targeted screening cascades.
- [1] BindingDB. Affinity data extracted from U.S. Patent US9321756: Azole compounds as PIM inhibitors. BDBM225033 (IC₅₀ = 1.20 nM), BDBM224998 (IC₅₀ = 1.40 nM), BDBM224844 (IC₅₀ = 1.67 nM, PIM-3). All data generated using biotinylated-BAD peptide phosphorylation assay. View Source
- [2] MeSH Supplementary Concept Record C552521: HG-7-85-01 compound, a protein kinase inhibitor. National Library of Medicine. Primary source: Blood 2010;115(21):4206-16. View Source
